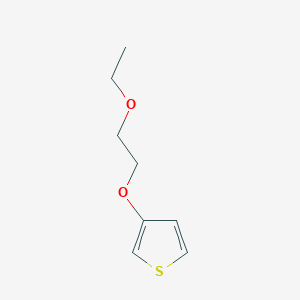

3-(2-Ethoxyethoxy)thiophene

Description

Structure

3D Structure

Properties

CAS No. |

138625-89-5 |

|---|---|

Molecular Formula |

C8H12O2S |

Molecular Weight |

172.25 g/mol |

IUPAC Name |

3-(2-ethoxyethoxy)thiophene |

InChI |

InChI=1S/C8H12O2S/c1-2-9-4-5-10-8-3-6-11-7-8/h3,6-7H,2,4-5H2,1H3 |

InChI Key |

HGCTUDBHHRDJQJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCOC1=CSC=C1 |

Origin of Product |

United States |

Polymerization and Polymer Architectures Based on 3 2 Ethoxyethoxy Thiophene

Mechanistic Studies of Polymerization Processes

The synthesis of polymers from 3-(2-ethoxyethoxy)thiophene and its derivatives involves several polymerization mechanisms. These methods are crucial for controlling the polymer's molecular weight, regioregularity, and ultimately its performance in electronic devices.

Oxidative Polymerization Mechanisms

Oxidative polymerization is a common method for synthesizing polythiophenes. In this process, an oxidizing agent, such as iron(III) chloride (FeCl₃), is used to initiate the polymerization of thiophene (B33073) monomers. nih.gov The mechanism involves the oxidation of the monomer to form a radical cation, which then couples with other radical cations or neutral monomers to propagate the polymer chain. nih.gov

The order of reagent addition can significantly impact the molecular weight and yield of the resulting polymer. nih.gov For instance, in the "standard addition" method, the oxidant is slowly added to the monomer solution, while in the "reverse addition" method, the monomer is added to the oxidant. nih.gov Studies on similar ether-substituted polythiophenes have shown that the standard addition method can produce higher molecular weight polymers for sterically unhindered monomers. nih.gov The choice of solvent and reaction time are also critical parameters that influence the polymerization outcome. nih.gov

Key parameters in FeCl₃-initiated oxidative polymerization and their typical effects are summarized below:

| Parameter | Effect |

| Order of Addition | Can influence molecular weight and yield. nih.gov |

| Solvent | Affects polymer solvation and can influence regioregularity. nih.gov |

| Reaction Time | Longer reaction times can lead to higher molecular weights, up to a certain point. nih.gov |

| Oxidant-to-Monomer Ratio | A stoichiometric excess of the oxidant is typically required for high conversion. nih.gov |

Metal-Catalyzed Cross-Coupling Polymerization

Metal-catalyzed cross-coupling reactions are powerful tools for the synthesis of well-defined conjugated polymers with high regioregularity. nih.govresearchgate.net These methods involve the use of transition metal catalysts, typically based on palladium or nickel, to form carbon-carbon bonds between monomer units. acs.orgethernet.edu.et

The Suzuki-Miyaura coupling reaction is a versatile method for synthesizing polythiophenes and involves the reaction of a thiophene-boronic acid or ester with a dihalogenated thiophene monomer in the presence of a palladium catalyst and a base. nih.govaau.edu.etmdpi.com This method is known for its tolerance to various functional groups. rsc.org

For instance, alternating copolymers of fluorene (B118485) and thiophene derivatives bearing ethoxyethoxy side chains have been synthesized using Suzuki coupling. nih.gov The polymerization of a dibrominated thiophene monomer with a fluorene bis(boronic ester) is catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in a biphasic mixture of toluene (B28343) and aqueous sodium carbonate. nih.gov The reaction is typically carried out at elevated temperatures for an extended period to ensure high molecular weight polymer formation. nih.gov

A general scheme for Suzuki-Miyaura polymerization is as follows:

Monomers : A di-halogenated monomer and a di-boronic acid/ester monomer. nih.gov

Catalyst : Typically a palladium(0) complex, like Pd(PPh₃)₄. nih.gov

Base : An aqueous solution of a base such as sodium carbonate is used. nih.gov

Solvent : A two-phase system, often toluene and water, is employed with a phase-transfer catalyst. nih.gov

Kumada Catalyst Transfer Polymerization (KCTP) is a chain-growth polycondensation method that allows for the synthesis of conjugated polymers with controlled molecular weight, narrow dispersity, and well-defined end-groups. rsc.orgnih.gov This method is particularly effective for the polymerization of 3-substituted thiophenes. rsc.orgbeilstein-journals.org

The mechanism proceeds via a Grignard metathesis reaction, where a dihalo-thiophene monomer reacts with a Grignard reagent (e.g., iPrMgCl·LiCl) to form an active magnesium-based monomer. rsc.orgnii.ac.jp A nickel catalyst, such as Ni(dppe)Cl₂ or Ni(dppp)Cl₂, then initiates the polymerization. nih.govnii.ac.jpresearchgate.net A key feature of KCTP is that the catalyst transfers from one monomer unit to the next along the growing polymer chain, which is characteristic of a chain-growth mechanism. nih.gov

Studies on monomers similar to this compound, such as 2,5-dibromo-3-((2-(2-methoxyethoxy)ethoxy)methyl)thiophene, have shown that the polymerization is sensitive to monomer concentration. rsc.org A minimum monomer concentration is often required to achieve polymerization. rsc.orgrsc.org Kinetic studies have revealed that the polymerization can be unexpectedly fast, and in some cases, may not follow the controlled chain-growth characteristics typically associated with KCTP. rsc.orgrsc.org

| Polymerization Method | Catalyst System | Key Features |

| Suzuki-Miyaura | Pd(PPh₃)₄ / Base | Tolerant to functional groups, suitable for alternating copolymers. nih.gov |

| Kumada (KCTP) | Ni(dppe)Cl₂ or Ni(dppp)Cl₂ / Grignard Reagent | Chain-growth mechanism, allows for control over molecular weight and dispersity. rsc.orgresearchgate.net |

Suzuki-Miyaura Coupling Polymerization

Electrochemical Polymerization Techniques

Electrochemical polymerization is another method to synthesize polythiophenes directly onto an electrode surface. molaid.comsigmaaldrich.com In this technique, a solution containing the monomer is subjected to an electrical potential. The monomer is oxidized at the electrode surface, forming radical cations that couple to form a polymer film. kaust.edu.sa

The properties of the resulting polymer film, such as thickness and morphology, can be controlled by adjusting the electrochemical parameters, including the applied potential, current density, and the duration of the polymerization. This method is particularly useful for creating thin, uniform polymer films for electronic device applications. molaid.com Polythiophene polyrotaxanes have been synthesized through the electrochemical polymerization of a rotaxane containing a 3-{[2-(2-ethoxyethoxy)ethoxy]methyl}thiophene unit. molaid.com

Control of Polymerization Parameters and Regiochemical Control

The arrangement of the side chains along the polythiophene backbone, known as regioregularity, has a profound impact on the material's electronic and optical properties. cmu.edu For 3-substituted polythiophenes, three types of couplings between adjacent monomer units are possible: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). aau.edu.et A high degree of HT coupling leads to a more planar polymer backbone, which enhances π-conjugation and improves charge carrier mobility. cmu.edu

In metal-catalyzed cross-coupling polymerizations, the choice of catalyst and reaction conditions plays a crucial role in achieving high regioregularity. For example, in the synthesis of poly(3-alkylthiophene)s, using Ni(dppe)Cl₂ as a catalyst in the Rieke method can result in polymers with up to 99% HT couplings. nih.gov In contrast, using a palladium catalyst like Pd(PPh₃)₄ can lead to regiorandom polymers. nih.gov

The structure of the monomer itself can also direct the regiochemistry. For instance, the Grignard metathesis of 2,5-dibromo-3-substituted thiophenes can lead to a mixture of regioisomeric Grignard reagents. The ratio of these isomers can be influenced by the nature of the side chain and the reaction conditions, which in turn affects the regioregularity of the final polymer. nii.ac.jprsc.org The presence of oxygen atoms in the side chain, as in this compound derivatives, can influence the formation of the active Grignard monomer species through coordination effects. nii.ac.jprsc.org This can lead to a preferential formation of one regioisomer over another, thereby influencing the regiochemical outcome of the polymerization. nii.ac.jp

Achieving High Regioregularity in Poly(this compound)

Regioregularity is a critical structural parameter in substituted polythiophenes, profoundly influencing their optoelectronic properties. For poly(3-substituted thiophenes), the monomer units can couple in three different ways: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). cdnsciencepub.com A high degree of HT coupling leads to a more planar polymer backbone, which facilitates π-π stacking and enhances charge carrier mobility. researchgate.net

The Grignard Metathesis (GRIM) polymerization is one of the most effective methods for synthesizing poly(3-alkoxythiophenes) with a high degree of regioregularity and controlled molecular weights. cdnsciencepub.com This quasi-living polymerization technique involves the transformation of a 2,5-dihalo-3-substituted thiophene monomer into an organometallic species, followed by nickel-catalyzed cross-coupling. nih.gov For alkoxy-substituted thiophenes, such as this compound, the GRIM method has been successfully employed to produce polymers with high regioregularity. cdnsciencepub.com For instance, the polymerization of the closely related monomer, 2,5-dibromo-3-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)thiophene), using the GRIM method with a cyclohexylmagnesium chloride solution and a Ni(dppp)Cl₂ catalyst, yields highly regioregular poly(3-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)thiophene) (P3OEGT). cdnsciencepub.com The control over the monomer-to-catalyst ratio in these polymerizations is a key factor in achieving the desired polymer characteristics. wiley.com

Another powerful technique is Kumada Catalyst-Transfer Polymerization (KCTP), which also proceeds via a chain-growth mechanism, enabling the synthesis of well-defined conjugated polymers. rsc.orgresearchgate.net This method has been used to produce various polythiophene structures, including those with ethylene (B1197577) glycol-based side chains, with precise control over the polymer's structural regularity. researchgate.netkaust.edu.sa

| Polymer | Polymerization Method | Monomer:Catalyst Ratio | Number-Average Molecular Weight (Mn) [g/mol] | Dispersity (Đ) | Reference |

|---|---|---|---|---|---|

| P3OEGT¹ | GRIM | Not Specified | 15,000 | 1.8 | cdnsciencepub.com |

| P1² | McCullough | 50:1 | 11,000 | 1.9 | wiley.com |

| P2² | McCullough | 200:1 | 29,000 | 2.1 | wiley.com |

| P3MEEET³ (Low MW) | KCTP | Not Specified | 21,000 | 1.25 | researchgate.net |

| P3MEEET³ (High MW) | KCTP | Not Specified | 66,000 | 1.50 | researchgate.net |

¹Poly(3-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)thiophene)

²Poly[3-hexyl-3′-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)bithiophene]

³Poly(3-[2-(2-methoxyethoxy)ethoxy]ethylthiophene-2,5-diyl)

Molecular Weight and Dispersity Control in Conjugated Polymers

Control over molecular weight (MW) and dispersity (Đ, also known as polydispersity index or PDI) is essential for tailoring the physical and electronic properties of conjugated polymers. rsc.org Chain-growth polymerization methods like GRIM and KCTP are particularly advantageous as they can produce polymers with predictable molecular weights and narrow molecular weight distributions (low Đ). researchgate.netresearchgate.net

In KCTP, the catalyst remains associated with the growing polymer chain end, leading to a "living" polymerization character. This allows the molecular weight to be controlled by the monomer-to-initiator feed ratio, with the number-average molecular weight (Mₙ) increasing linearly with monomer conversion. researchgate.netrsc.org Studies on poly(3-[2-(2-methoxyethoxy)ethoxy]ethylthiophene-2,5-diyl) (P3MEEET), a structurally similar polymer, have demonstrated that KCTP can be used to systematically vary the molecular weight from low (e.g., 21 kDa) to high (e.g., 66 kDa) values while maintaining low dispersity (Đ ≈ 1.25–1.50). researchgate.net

Similarly, the GRIM method offers a degree of control over molecular weight. cdnsciencepub.comresearchgate.net For example, in the synthesis of poly[3-hexyl-3′-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)bithiophene], changing the monomer-to-catalyst ratio from 50:1 to 200:1 resulted in an increase in Mₙ from 11 kDa to 29 kDa, respectively. wiley.com However, the dispersity values obtained via GRIM are often slightly higher than those from KCTP. cdnsciencepub.comwiley.com The ability to produce well-defined polymers with controlled MW and low Đ is crucial, as properties like charge transport and thin-film morphology are strongly dependent on polymer chain length and uniformity. researchgate.net

Tailored Polymer Architectures and Composites

Homopolymerization of this compound

The homopolymer of this compound, poly(this compound), is synthesized through the polymerization of the corresponding monomer. Oxidative polymerization using agents like iron(III) chloride (FeCl₃) is a common method for creating polythiophenes. nih.govsemanticscholar.org However, for achieving high regioregularity and controlled molecular weights, chain-growth methods such as GRIM are preferred. cdnsciencepub.com

The synthesis of the closely related homopolymer, P3OEGT, was achieved via GRIM polymerization of 2,5-dibromo-3-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)thiophene. cdnsciencepub.com This process typically involves reacting the dibrominated monomer with a Grignard reagent like cyclohexylmagnesium chloride, followed by the addition of a nickel catalyst, such as Ni(dppp)Cl₂. cdnsciencepub.com The resulting homopolymer possesses the advantageous properties imparted by the ethylene glycol side chains, such as improved solubility in polar solvents and potential for ion conductivity, making it suitable for applications in bioelectronics and as an alternative to commercially available conductive polymers. wiley.comkaust.edu.sa

Copolymerization with Diverse Co-monomers

Copolymerization is a powerful strategy to fine-tune the properties of conjugated polymers by combining different monomer units within a single polymer chain. This approach allows for the creation of materials with tailored band gaps, solubility, and solid-state packing.

Alternating copolymers consist of a regular, repeating sequence of two different monomer units. This architecture is often used to create donor-acceptor (D-A) systems, where electron-rich (donor) and electron-poor (acceptor) units are alternated along the backbone to control the polymer's electronic properties.

Fluorene-based Copolymers: Alternating copolymers of fluorene and thiophene derivatives bearing ethylene glycol side chains have been synthesized via Suzuki polycondensation. nih.govnih.gov In a typical synthesis, a dibrominated thiophene monomer with an ethylene glycol-carboxylate side chain is coupled with a fluorene-based diboronic ester in the presence of a palladium catalyst. nih.gov These copolymers exhibit good thermal stability and show absorption and emission properties characteristic of polyfluorene-type materials, with the ethylene glycol side chains enhancing solubility in polar solvents. nih.govnih.gov

| Polymer Name | Thiophene Monomer | Mn [g/mol] | Đ | Absorption λmax [nm] | Emission λmax [nm] |

|---|---|---|---|---|---|

| Polymer 7 | 2-ethoxyethyl 2,5-dibromothiophene-3-carboxylate | 15,000 | 2.1 | 396 | 472 |

| Polymer 8 | 2-(2-ethoxyethoxy)ethyl 2,5-dibromothiophene-3-carboxylate | 18,000 | 2.0 | 397 | 472 |

Quinoxaline-based Copolymers: Quinoxaline (B1680401) is a well-known electron-accepting unit used in D-A copolymers. researchgate.net Alternating copolymers incorporating thiophene donors and quinoxaline acceptors can be synthesized through methods like Stille or Suzuki coupling polymerization. aau.edu.etrsc.org For example, copolymers of 3-methoxythiophene (B46719) and quinoxaline units have been prepared via Stille coupling. electrochemsci.org These D-A copolymers often exhibit low optical band gaps and electrochromic behavior, changing color upon electrochemical oxidation and reduction. electrochemsci.org The properties of these materials can be tuned by adjusting the feed ratio of the donor and acceptor monomers during synthesis. electrochemsci.org

In random copolymers, two or more different monomer units are incorporated into the polymer chain in a statistical, non-repeating sequence. This approach provides a straightforward way to average the properties of the constituent monomers. mdpi.com

The synthesis of random copolymers containing glycolated thiophenes has been demonstrated using Kumada–Tamao catalyst-transfer condensation polymerization (CTCP). mdpi.com For instance, a random copolymer of 3-hexylthiophene (B156222) (3HT) and 3′-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)methylthiophene (3TEGT) was synthesized by the simultaneous addition of both monomers to a nickel catalyst. mdpi.com The composition of the resulting copolymer can be controlled by the initial feed ratio of the monomers and can be determined by techniques like ¹H NMR spectroscopy. mdpi.com This strategy allows for the creation of materials that combine the properties of different thiophene derivatives, such as the high charge carrier mobility of poly(3-hexylthiophene) with the enhanced polarity and processability from the glycolated side chains. mdpi.comosti.gov

| Copolymer | Polymerization Method | Weight Fraction of P3HT | Mn [g/mol] | Đ |

|---|---|---|---|---|

| P3HT-ran-P3TEGT¹ | CTCP | 55% | 2,600 | 1.49 |

¹Poly(3-hexylthiophene)-ran-poly(3′-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)methylthiophene)

Alternating Copolymers (e.g., Fluorene-, Quinoxaline-based)

Block Copolymer Synthesis and Self-Assembly

Block copolymers containing poly(this compound) (P3EET) segments are of significant interest due to their ability to form well-defined nanostructures through self-assembly. encyclopedia.pub These materials combine the conductive properties of the conjugated P3EET block with the distinct characteristics of other polymer blocks, leading to applications in organic electronics and nanotechnology. nih.gov

The synthesis of block copolymers can result in two primary architectures: rod-coil and rod-rod. nih.gov In rod-coil block copolymers, the rigid, conjugated P3EET segment is paired with a flexible, non-conjugated polymer block (the "coil"). nih.gov In contrast, rod-rod architectures are composed entirely of conjugated polymer blocks. encyclopedia.pubnih.gov

The synthesis of these block copolymers is often achieved through controlled polymerization techniques, such as Grignard Metathesis (GRIM) polymerization. postech.ac.krmdpi.comresearchgate.net This method allows for the sequential addition of different monomers, enabling the creation of well-defined block structures with controlled molecular weights and low polydispersity. mdpi.comresearchgate.net For instance, a "living" polythiophene chain can be initiated, followed by the addition of a second monomer to grow the subsequent block. researchgate.net

An example of a rod-rod block copolymer is poly(3-dodecylthiophene)-b-poly(3-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)methyl thiophene) (P3DDT-b-P3TEGT). postech.ac.krmdpi.com In this architecture, both blocks are based on polythiophene derivatives, leading to unique self-assembly behaviors driven by the differing side chains. postech.ac.kr The incompatibility between the hydrophobic dodecyl side chains of the P3DDT block and the hydrophilic ethylene glycol-based side chains of the P3TEGT block is a key factor in driving microphase separation. postech.ac.krpostech.ac.kr

The immiscibility between the different blocks in a copolymer drives a process known as microphase separation, where the blocks segregate into distinct, ordered nanodomains. encyclopedia.pub The resulting morphology depends on several factors, including the volume fractions of the blocks (ƒ), the total degree of polymerization (N), and the Flory-Huggins interaction parameter (χ), which quantifies the incompatibility between the blocks. encyclopedia.pub

In the case of P3DDT-b-P3TEGT, the significant difference in the chemical nature of the side chains leads to a large χ value, promoting strong microphase separation. postech.ac.krpostech.ac.kr This results in the formation of well-ordered lamellar microdomains, where the P3DDT and P3TEGT blocks form alternating layers. postech.ac.krpostech.ac.kr The orientation of these lamellae relative to a substrate can be controlled, which is crucial for applications in electronic devices. postech.ac.kr For instance, a parallel orientation of the lamellae to the substrate can induce an "end-on" orientation of the polymer backbones, which is favorable for vertical charge transport. nih.govpostech.ac.kr

The self-assembly and resulting morphologies of these block copolymers can be studied using techniques such as small-angle X-ray scattering (SAXS) and atomic force microscopy (AFM). postech.ac.krresearchgate.netrsc.org

Below is a table summarizing the characteristics of a P3DDT-b-P3TEGT block copolymer system:

| Polymer System | Block Composition | Key Feature | Resulting Morphology |

| P3DDT-b-P3TEGT | Hydrophobic P3DDT and hydrophilic P3TEGT | High incompatibility between blocks | Well-ordered lamellar microdomains |

Rod-Coil and Rod-Rod Architectures

Post-Polymerization Functionalization of Conductive Polymers

Post-polymerization functionalization is a powerful strategy for modifying the properties of conjugated polymers after they have been synthesized. rsc.orgnih.gov This approach allows for the introduction of a wide range of functional groups that might not be compatible with the initial polymerization conditions. rsc.org

For polythiophenes, functionalization can occur at the β-positions (3 and 4) of the thiophene ring. nih.gov One common method involves synthesizing a polymer with reactive handles, such as alkene groups, which can then be modified using "click" chemistry reactions like the thiol-ene reaction. rsc.org This has been demonstrated with poly(3,4-propylenedioxythiophene) (PProDOT) derivatives, where an alkene-functionalized monomer is first polymerized, and the resulting polymer is then modified with various thiols to introduce alkyl, PEG, or ferrocene (B1249389) moieties. rsc.org This allows for the tuning of properties like solubility, conductivity, and wettability. rsc.org

Another approach involves the synthesis of copolymers containing monomers with protected functional groups, such as a hydroxyl group. acs.org After polymerization, the protecting group can be removed, and the exposed functional group can be used for further chemical modifications, for example, through silanization. acs.org This enables the tailoring of surface properties for specific applications, such as improving biocompatibility for bioelectronic devices. acs.org

The ability to perform these modifications without significantly degrading the conjugated backbone is crucial for preserving the polymer's electronic properties. rsc.org

Advanced Applications in Organic Electronic Devices and Material Science

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of organic electronics, and their performance is highly dependent on the charge transport characteristics of the semiconductor layer. Polymers derived from 3-(2-Ethoxyethoxy)thiophene and its analogues have been investigated to understand the structure-property relationships that govern device efficiency.

The introduction of glycolated side chains, such as the 2-ethoxyethoxy group, onto a polythiophene backbone is a key strategy for modulating the material's properties. These side chains influence the polymer's packing, morphology, and electronic characteristics, which in turn affect charge carrier mobility.

Research has demonstrated that the nature of the linkage between the thiophene (B33073) ring and the glycol side chain is critical. A study of three polythiophene homopolymers with diethylene glycol side chains—P3MEET (no spacer), P3MEEMT (methyl spacer), and P3MEEET (ethyl spacer)—revealed significant differences in their solid-state properties. The polymer with an ethyl spacer, P3MEEET, which can be derived from a this compound precursor, exhibited the highest OFET hole mobility. acs.orgdiva-portal.org This enhancement is attributed to its superior structural order; P3MEEET showed a crystallinity of 58% and a well-defined lamellar morphology in thin films, which is crucial for efficient intermolecular charge hopping. acs.org In contrast, the presence of oxygen atoms in the side chains can also promote intramolecular interactions that enhance the coplanarity of the polymer backbone, further improving charge mobility. researchgate.net

The strategic placement of these side chains can overcome the typical trade-off between solubility and electronic performance, facilitating the design of high-performance, solution-processable OFETs.

The performance of OFETs is quantified by metrics such as charge carrier mobility (µ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). For polymers incorporating glycolated thiophenes, these metrics are highly sensitive to the material's molecular structure and film processing conditions.

In the comparative study of P3MEET, P3MEEMT, and P3MEEET, the OFET hole mobility was shown to be highly dependent on the spacer unit. P3MEEET, with its ethyl spacer, achieved a mobility of 0.005 cm²/Vs, an order of magnitude higher than that of P3MEEMT. acs.orgdiva-portal.org This highlights how subtle changes in the side chain linkage can dramatically impact device performance.

A crucial optimization strategy for these materials is thermal annealing. Studies on poly(3-{[2-(2-methoxyethoxy)ethoxy]methyl}thiophene-2,5-diyl) (P3MEEMT) have shown that annealing the polymer film can increase its crystallinity. osti.govrsc.org This enhanced order leads to a higher OFET mobility. However, this optimization presents a trade-off, as the same process was found to decrease the mobility in organic electrochemical transistors (OECTs), which operate in an aqueous environment. osti.govrsc.orgnih.gov This divergence underscores the need for application-specific optimization strategies.

Table 1: OFET Performance of Glycolated Polythiophenes

| Polymer | Spacer | Hole Mobility (µ) | Key Structural Feature |

|---|---|---|---|

| P3MEEET | Ethyl | 0.005 cm²/Vs | High crystallinity (58%), lamellar morphology |

| P3MEEMT | Methyl | ~0.0005 cm²/Vs | Semicrystalline |

| P3MEET | None | Not reported (amorphous) | Amorphous state |

Data sourced from a comparative study on polythiophene homopolymers. acs.orgdiva-portal.org

Role of Glycolated Side Chains in Charge Carrier Mobility Enhancement

Organic Photovoltaics (OPVs) and Solar Cells (OSCs)

The development of solution-processable materials that can be fabricated using environmentally friendly solvents is a major goal in the field of organic photovoltaics. The hydrophilic nature of the 2-ethoxyethoxy side chain makes this compound an attractive monomer for creating polymers suitable for aqueous-processed solar cells.

In bulk heterojunction (BHJ) solar cells, a blend of a polymer donor and a fullerene or non-fullerene acceptor forms the active layer. The efficiency of these devices is critically dependent on the properties of the donor material. Polymers incorporating glycolated thiophenes have emerged as promising donors for eco-friendly, all-polymer solar cells (APSCs).

A notable example involves the design of water/alcohol-processable donor polymers based on a thiophene-quinoxaline backbone grafted with oligo(ethylene glycol) (OEG) side chains. acs.orgnih.govacs.org In one study, the donor polymer P(Qx8O-T) was paired with an aqueous-soluble acceptor, P(NDIDEG-T), which is a polymer of naphthalene-diimide and thiophene featuring 3-(2-(2-methoxyethoxy)ethoxy)ethoxy side chains. acs.orgnih.gov The use of these glycolated polymers enabled the fabrication of the entire active layer from an ethanol/water mixture, avoiding the use of hazardous halogenated solvents. diva-portal.orgnih.gov This approach not only reduces the environmental impact but also simplifies the manufacturing process for low-cost OSCs. acs.orgnih.gov

The power conversion efficiency (PCE) of an OSC is determined by its short-circuit current (Jsc), open-circuit voltage (Voc), and fill factor (FF). These parameters are intrinsically linked to the energy levels (HOMO and LUMO) and the optical band gap of the donor and acceptor materials.

The incorporation of glycolated side chains provides a powerful tool for tuning these fundamental properties. In thiophene-quinoxaline polymers like P(Qx8O-T), the OEG side chains influence the frontier energy levels. acs.orgnih.gov Theoretical calculations have shown that dielectric environmental variations caused by the polar OEG chains can lead to a lowering of the band gap compared to their alkylated counterparts. nih.govacs.orgdiva-portal.org

Specifically, P(Qx8O-T) was designed to have a deep HOMO energy level of approximately -5.43 eV. acs.orgnih.gov This deep HOMO level is beneficial for achieving a high Voc in the resulting solar cell. When blended with the P(NDIDEG-T) acceptor, the aqueous-processed APSC achieved a Voc approaching 0.8 V and a PCE of 2.27%, among the highest reported for such devices. acs.orgnih.govresearchgate.net This demonstrates that the molecular design of polymers with units like this compound is a successful strategy for developing efficient, environmentally friendly solar cells.

Table 2: Performance of an Aqueous-Processed All-Polymer Solar Cell

| Donor | Acceptor | HOMO (Donor) | LUMO (Donor) | Band Gap (Eg) | Voc | Jsc | FF | PCE |

|---|---|---|---|---|---|---|---|---|

| P(Qx8O-T) | P(NDIDEG-T) | -5.43 eV | -3.52 eV | 1.91 eV | ~0.8 V | 4.98 mA/cm² | 0.57 | 2.27% |

Performance metrics for an all-polymer solar cell processed from an ethanol/water solvent. acs.orgnih.govdiva-portal.org

Development of Polymer Donors for Bulk Heterojunction Solar Cells

Organic Electrochemical Transistors (OECTs)

Organic electrochemical transistors (OECTs) operate via ionic-electronic coupling, making them ideal for applications in bioelectronics and sensing. The ability of the semiconductor channel to both transport electronic charges and interact with ions from an electrolyte is paramount. Polymers functionalized with this compound and similar glycolated monomers are exceptionally well-suited for this purpose.

The polar ethylene (B1197577) glycol side chains facilitate the penetration of ions from the aqueous electrolyte into the bulk of the polymer film. acs.orgdiva-portal.org This volumetric doping mechanism leads to a large volumetric capacitance (C*) and high transconductance, which are key figures of merit for OECTs.

Research on the P3MEET, P3MEEMT, and P3MEEET series of polythiophenes revealed that the ethyl-spaced P3MEEET not only had the best OFET performance but also excelled in OECTs. It achieved the highest μC* product of 11.5 F/cmVs. acs.orgdiva-portal.org The volumetric capacitance increased dramatically with the introduction and lengthening of the spacer, rising from 80 F/cm³ in P3MEET to 242 F/cm³ in P3MEEET, one of the highest values reported for a p-type polymer. acs.orgdiva-portal.org This demonstrates that the ethyl spacer derived from the ethoxyethoxy group provides an optimal balance of crystallinity for electronic transport and interaction with the electrolyte for efficient ionic doping. acs.org Furthermore, studies using poly(3-{[2-(2-methoxyethoxy)ethoxy]methyl}thiophene-2,5-diyl) (P3MEEMT) have confirmed that glycolated polythiophenes are promising materials for high-performance, accumulation-mode OECTs. osti.govrsc.orgnih.gov

Table 3: OECT Performance Metrics for Glycolated Polythiophenes

| Polymer | Spacer | Volumetric Capacitance (C*) | µC* Product | Key Operational Feature |

|---|---|---|---|---|

| P3MEEET | Ethyl | 242 F/cm³ | 11.5 F/cmVs | High crystallinity and swelling |

| P3MEEMT | Methyl | 134 F/cm³ | 1.8 F/cmVs | Semicrystalline |

| P3MEET | None | 80 F/cm³ | 0.05 F/cmVs | Amorphous, lower ion penetration |

Data sourced from a comparative study on polythiophene homopolymers in OECTs. acs.orgdiva-portal.org

Mechanisms of Mixed Ionic-Electronic Conduction in Poly(this compound) Derivatives

Organic mixed ionic-electronic conductors (OMIECs) are a class of materials that can transport both ions and electrons, a crucial property for the functioning of OECTs. asme.org In these devices, ion injection from an electrolyte modulates the electronic conductivity of the organic semiconductor channel. mdpi.comacs.org The ethylene glycol side chains in poly(this compound) and its derivatives play a critical role in facilitating this mixed conduction. These hydrophilic side chains can solvate ions from the electrolyte, allowing them to penetrate the bulk of the polymer film. nih.govkaust.edu.sa This ion penetration leads to the doping or de-doping of the polymer backbone, which in turn modulates the concentration of charge carriers (holes or electrons) and thus the electronic conductivity of the material. asme.org

The process of ion injection into the polymer film is a key factor governing the performance of OECTs. For instance, studies on poly(3-{[2-(2-methoxyethoxy)ethoxy]methyl}thiophene-2,5-diyl) (P3MEEMT), a derivative of poly(this compound), have shown that the nature of the anion in the electrolyte significantly influences the transistor's threshold voltage. acs.orgnih.gov Larger, more hydrophobic anions have been found to lower the threshold voltage. acs.orgnih.gov The efficiency of this ion-to-electron transduction is quantified by the transconductance (gm), a key figure of merit for OECTs. mdpi.com The ability of the glycolated side chains to interact with and transport ions is fundamental to achieving high transconductance values. nsf.gov

Influence of Polymer Hydration and Crystallinity on OECT Performance

The performance of OECTs based on poly(this compound) derivatives is intricately linked to the polymer's hydration and crystalline structure. The hydrophilic ethylene glycol side chains promote water uptake, which can significantly impact both ionic and electronic transport. acs.orgnih.gov Research on P3MEEMT has revealed that while thermal annealing increases the crystallinity of the polymer and enhances the mobility of charge carriers in dry field-effect transistors (OFETs), it paradoxically decreases the mobility in OECTs operating in an aqueous environment. acs.orgnih.gov

Development of Stretchable and Conformable OECTs for Bioelectronics

The "soft" nature of polythiophene derivatives makes them ideal candidates for interfacing with biological tissues. mdpi.com This has driven the development of stretchable and conformable OECTs for a wide range of bioelectronic applications, including wearable sensors and implantable devices. rsc.orgresearchgate.net The intrinsic flexibility of the polythiophene backbone, combined with the plasticizing effect of the ethylene glycol side chains, contributes to the mechanical compliance of these materials.

A notable example is poly(2-(3,3′-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-[2,2′-bithiophen]-5)yl thiophene) (p(g2T-T)), a stretchable organic mixed ionic-electronic conductor. acs.org This material exhibits remarkable stretchability, maintaining its integrity at strains of up to 200% and demonstrating stable OECT performance over thousands of stretching cycles. acs.org The key to its performance lies in a combination of a flexible, non-linear backbone, a moderate density of glycol side chains, and a sufficiently high molecular weight. acs.orgresearchgate.net Such intrinsically stretchable OECTs can achieve high transconductance even when subjected to significant mechanical deformation, paving the way for on-skin electrocardiogram (ECG) recording and other applications requiring seamless integration with the human body. researchgate.netchinesechemsoc.org The use of gel electrolytes can further enhance the mechanical compatibility and stability of these devices for wearable and implantable applications. rsc.org

Chemical and Biosensors

Polythiophene-based materials are highly promising for the development of chemical and biosensors due to their tunable electronic and optical properties. researchgate.netacs.org Their ability to interact with a wide range of analytes and produce a measurable signal makes them versatile platforms for detecting both environmental pollutants and biological markers. mdpi.comresearchgate.net

Design Principles for Polythiophene-Based Sensing Platforms

The design of polythiophene-based sensors hinges on the principle of converting a chemical or biological recognition event into a detectable electrical or optical signal. researchgate.netresearchgate.net For chemiresistive sensors, the interaction of an analyte with the polymer film alters its electrical resistance. mdpi.com The sensitivity and selectivity of these sensors can be tailored by modifying the chemical structure of the polythiophene derivative. researchgate.net For instance, the incorporation of specific functional groups into the side chains can enhance the interaction with a target analyte. researchgate.net

In the context of OECT-based biosensors, the gate electrode is often functionalized with a biorecognition element, such as an antibody or an enzyme. researchgate.net The binding of the target analyte to the bioreceptor on the gate modulates the gate potential, which in turn leads to a change in the drain current of the OECT, providing a highly amplified signal. mdpi.comresearchgate.net The inherent signal amplification capability of OECTs makes them particularly well-suited for detecting biomarkers at very low concentrations. researchgate.net Another approach involves creating composite materials where the polythiophene is combined with other materials, such as responsive polymer microgels, to impart specific recognition capabilities. researchgate.net

Detection of Environmentally Relevant Analytes and Biomarkers

Poly(this compound) and its derivatives have been successfully employed in sensors for detecting a variety of analytes. For example, a nanocomposite of poly(thiophene-3-[2-(2-methoxyethoxy)ethoxy]-2,5-diyl) and multi-walled carbon nanotubes has been developed for the detection of hazardous nitrogen oxide gases (NO and NO₂). sapub.org The sensor's resistance changes in response to the concentration of these gases, demonstrating its potential for environmental monitoring. sapub.org

In the realm of biosensing, OECTs utilizing glycolated polythiophenes have shown great promise for the detection of disease biomarkers. researchgate.net For instance, a bioelectronic platform based on p(g2T-T) has been used for the label-free detection of multiple blood extracellular vesicle biomarkers for the diagnosis of Alzheimer's disease. wiley.com The high sensitivity of these devices allows for the detection of biomarkers in complex biological fluids like blood, urine, and saliva. researchgate.net Furthermore, smart composite microgels incorporating poly(3-((2-(2-methoxyethoxy)ethoxy)methyl)thiophene) have been developed for the highly selective electrical detection of ammonia (B1221849) gas, with potential applications in breath analysis. researchgate.net

Novel Materials and Nanocomposites

The versatility of this compound extends to the creation of novel materials and nanocomposites with enhanced properties. By combining polythiophene derivatives with other materials, it is possible to create hybrids that leverage the strengths of each component.

Conductive Poly(this compound) for Thin Films and Coatings

Poly(this compound) is a member of the polythiophene family, which is renowned for its semiconducting properties. The ethoxyethoxy side chain imparts several advantageous characteristics to the polymer, influencing its processability, morphology, and electrical performance in thin-film applications.

The presence of ether linkages in the side chain enhances the solubility of the polymer in common organic solvents, which is a critical factor for the fabrication of thin films and coatings through solution-based techniques like spin-coating and printing. This improved processability allows for the creation of uniform and large-area films, a prerequisite for many electronic device applications.

Upon doping, poly(this compound) thin films exhibit significant electrical conductivity. The doping process involves the partial oxidation of the polymer backbone, which creates charge carriers (polarons and bipolarons) that can move along the conjugated thiophene chain. While the conductivity of undoped polythiophene derivatives is typically low, in the range of 10⁻⁴ to 10⁻³ S/cm, doping can increase this value by several orders of magnitude. For instance, studies on similar poly(alkoxythiophene)s have shown that doping can lead to conductivities in the range of 10⁻³ to 10⁻² S/cm. researchgate.net The flexible side chains can also influence the packing of the polymer chains in the solid state, which in turn affects the charge transport properties of the thin film.

Research into poly(3-alkylthiophenes) (P3ATs) has demonstrated that the nature of the side chain has a profound impact on the mechanical properties of the thin films. For instance, the elastic modulus of P3AT thin films can be modulated by the side-chain length and through doping. acs.org While specific data for poly(this compound) is limited, it is expected that the flexible ethoxyethoxy side chains would result in mechanically robust and flexible thin films, making them suitable for applications in flexible electronics.

The optical properties of poly(this compound) thin films are also of significant interest. Like other conjugated polymers, they exhibit strong absorption in the visible spectrum. Doping not only increases the electrical conductivity but also alters the optical absorption, often leading to increased transparency in the visible region, a property that is valuable for transparent conductive coatings. wiley.com

Table 1: Properties of Poly(alkoxythiophene) Thin Films

| Property | Undoped State | Doped State | Reference |

|---|---|---|---|

| Electrical Conductivity | 10⁻⁴ - 10⁻³ S/cm | 10⁻³ - 10⁻² S/cm | researchgate.net |

| Optical Property | Strong absorption in visible range | Increased transparency in visible range | wiley.com |

| Mechanical Property | Flexible | Modulated by doping | acs.org |

Integration with Carbon Nanomaterials (e.g., Graphene, Carbon Nanotubes)

The combination of poly(this compound) with carbon nanomaterials such as graphene and carbon nanotubes (CNTs) has emerged as a promising strategy to develop high-performance composite materials for a variety of applications. These nanocomposites leverage the synergistic effects between the conductive polymer and the exceptional properties of the carbon fillers.

Graphene Composites:

The integration of polythiophene derivatives with graphene or graphene oxide (GO) has been shown to significantly enhance the electrical and electrochemical properties of the resulting composites. The high surface area and excellent conductivity of graphene provide a scaffold for the polymer, facilitating efficient charge transport. In some cases, covalent grafting of the polythiophene derivative to GO nanosheets has been achieved, leading to a well-defined interface and improved dispersion of the nanomaterial within the polymer matrix. mdpi.comresearchgate.net

For instance, a nanocomposite formed by covalently grafting a long alkoxy-substituted polythiophene to GO nanosheets exhibited a remarkable specific capacitance of 971 F/g at a current density of 1 A/g, highlighting its potential for supercapacitor applications. sci-hub.se The intimate contact between the polymer and graphene facilitates charge transfer and creates a percolating network for electrons, which is crucial for high performance. mdpi.com

Carbon Nanotube Composites:

Similarly, composites of polythiophene derivatives and CNTs have been explored for applications in sensors and energy storage. Multi-walled carbon nanotubes (MWCNTs) can be dispersed within a polythiophene matrix to create nanocomposite films. sapub.org These composites have been investigated as sensing materials for detecting environmentally hazardous gases like NO and NO₂. The resistance of the PThME/MWCNT-based sensor was found to change in response to the gas concentration, demonstrating its potential for environmental monitoring. sapub.org

The incorporation of single-walled carbon nanotubes (SWCNTs) into polythiophene derivatives with polar ethylene glycol side chains has also been studied for thermoelectric applications. The strong interfacial interaction between the polymer and the SWCNTs can lead to the formation of an ordered structure that is beneficial for charge transfer at the interface. mdpi.com

Table 2: Performance of Polythiophene-Carbon Nanomaterial Composites

| Composite Material | Application | Key Finding | Reference |

|---|---|---|---|

| Polythiophene-grafted-Graphene Oxide | Supercapacitor Electrode | Specific capacitance of 971 F/g at 1 A/g | sci-hub.se |

| Poly(thiophene-3-[2-(2-methoxyethoxy)ethoxy]-2,5-diyl)/MWCNT | Gas Sensor | Effective in detecting NO and NO₂ | sapub.org |

| Polythiophene derivative/SWCNT | Thermoelectrics | Formation of an ordered structure beneficial for charge transfer | mdpi.com |

Application as Solid Polymer Electrolytes for Energy Storage Devices

The ethoxyethoxy side chains of poly(this compound) play a crucial role in its application as a solid polymer electrolyte (SPE) for energy storage devices, particularly all-solid-state lithium batteries. These side chains, with their polar ether oxygen atoms, are capable of solvating lithium ions and facilitating their transport, a key function of an electrolyte.

A study on a unique organic polymer framework (OPF) synthesized from a derivative of 3-(2-(2-(2-ethoxyethoxy)ethoxy)ethyl)thiophene demonstrated the potential of such materials in SPEs. acs.org The incorporation of long ethylene glycol side chains resulted in an amorphous polymer framework. When this OPF was incorporated into a poly(ethylene oxide) (PEO)/lithium bis(trifluoromethanesulfonyl) imide (LiTFSI) composite, it significantly reduced the crystallinity of the PEO matrix to just 30%. acs.org This reduction in crystallinity is highly desirable as it enhances the mobility of polymer chains and, consequently, the ionic conductivity.

The resulting SPE exhibited a significantly improved ionic conductivity of 9.61 × 10⁻³ S cm⁻¹ at 55 °C and a high lithium-ion transference number of 0.53. acs.org The transference number is a measure of the fraction of the total ionic current carried by the lithium ions, and a higher value is beneficial for battery performance as it minimizes concentration polarization.

Furthermore, when this SPE was assembled into a Li/LiFePO₄ coin cell, it demonstrated stable performance, with a discharge capacity of 130 mAh g⁻¹ at a C-rate of 0.2 after 200 cycles. acs.org This research underscores the promise of using polymers derived from this compound and its analogues to create safe and efficient all-solid-state batteries.

Table 3: Performance of a Solid Polymer Electrolyte Based on a Thiophene Derivative

| Parameter | Value | Reference |

|---|---|---|

| Ionic Conductivity (at 55 °C) | 9.61 × 10⁻³ S cm⁻¹ | acs.org |

| Lithium-ion Transference Number | 0.53 | acs.org |

| Discharge Capacity (Li/LiFePO₄ cell, 0.2C, 200 cycles) | 130 mAh g⁻¹ | acs.org |

Theoretical and Computational Investigations of 3 2 Ethoxyethoxy Thiophene and Its Polymers

Electronic Structure Calculations

The electronic structure of a conjugated polymer governs its optical and electrical properties. Computational methods are employed to calculate key parameters that dictate how these materials absorb light and conduct charge.

Density Functional Theory (DFT) for Molecular Orbital Analysis (HOMO/LUMO)

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic properties of conjugated polymers. By solving the quantum mechanical equations that describe the electron distribution in a molecule, DFT can accurately predict the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO level is related to the ionization potential and represents the energy required to remove an electron, indicating the polymer's electron-donating capability. The LUMO level corresponds to the electron affinity and signifies the energy released when an electron is added, reflecting the polymer's electron-accepting nature. The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a critical parameter that approximates the polymer's optical and electronic band gap.

For polymers incorporating 3-(2-ethoxyethoxy)thiophene or similar glycolated thiophene (B33073) units, DFT calculations are performed on oligomeric models to extrapolate the properties of the full polymer. semanticscholar.org For instance, calculations on copolymers containing units like 3,3'-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-2,2'-bithiophene (a related diether-substituted bithiophene) have been carried out using functionals like B97-D3 with a def2-TZVP basis set to determine the frontier orbital energy levels. osti.govnsf.gov Other studies utilize the B3LYP functional with basis sets such as 6-31G(d) or 6-311G(d,p) to calculate the HOMO/LUMO energies of trimers or other model molecules, often simplifying the long ether side chains to methyl groups to reduce computational cost. semanticscholar.orgrsc.org

| Polymer Model | Methodology | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Source |

|---|---|---|---|---|---|

| PNDI2OD-T2DEG (Twisted) | B3LYP/6-31G(d,p) | -4.91 | -3.28 | 1.63 | semanticscholar.org |

| PNDI2TEG-T2DEG (Twisted) | B3LYP/6-31G(d,p) | -4.95 | -3.32 | 1.63 | semanticscholar.org |

| PNDI2TEG-T2DEG (Planar) | B3LYP/6-31G(d,p) | -4.88 | -3.37 | 1.51 | semanticscholar.org |

| p-DPP(TT)2-(MEET)2 | B97-D3/def2-TZVP | -5.36 | -3.59 | 1.77 | osti.gov |

| p-DPP(EDOT)2-(MEET)2 | B97-D3/def2-TZVP | -5.22 | -3.56 | 1.66 | osti.gov |

Band Structure and Band Gap Engineering in Conjugated Polymers

In the solid state, the discrete molecular orbitals of individual polymer chains interact, broadening into continuous energy bands. The HOMO level evolves into the valence band, and the LUMO level forms the conduction band. The energy difference between the valence band maximum and the conduction band minimum defines the electronic band gap of the material.

Band structure calculations, often performed using DFT with periodic boundary conditions (PBC), reveal the dispersion of these energy bands within the Brillouin zone. diva-portal.org The width of the valence and conduction bands is an important indicator of charge transport efficiency. Wider bands suggest a smaller effective mass for charge carriers (holes in the valence band, electrons in the conduction band) and potentially higher mobility.

Band gap engineering is a key strategy in designing new conjugated polymers for specific applications. For polymers of this compound, the band gap can be tuned by several means:

Copolymerization: Introducing alternating electron-donating (D) and electron-accepting (A) units along the polymer backbone is a highly effective method. This creates an intramolecular charge transfer (ICT) character that typically lowers the LUMO level more significantly than it affects the HOMO level, resulting in a smaller band gap compared to the respective homopolymers. osti.govdiva-portal.org

Side-Chain Modification: While the primary role of the ethoxyethoxy side chain is to impart solubility, its electronic influence, though secondary to the backbone structure, can subtly modify the band gap. rsc.org

Backbone Planarity: Increasing the planarity of the conjugated backbone enhances π-orbital overlap, leading to greater electron delocalization. This generally raises the HOMO energy and lowers the LUMO energy, thereby reducing the band gap. semanticscholar.org Computational studies on model molecules show that a more planar conformation results in a smaller calculated band gap. semanticscholar.org

Molecular modeling has shown that for some poly(3-alkoxythiophenes), oxidation can lead to an increase in the band gap, which can be observed as a blue shift in absorption spectra. nih.gov

Charge Density Distribution and Electron Delocalization

The distribution of charge density and the extent of electron delocalization are fundamental to understanding how charge is transported through the polymer. In the neutral ground state, the π-electrons are delocalized along the conjugated backbone. When the polymer is doped (oxidized), a positive charge (polaron) is created.

Computational methods can visualize the distribution of this charge. For instance, Hirshfeld charge analysis performed on DFT-optimized structures of a radical cation (oxidized) polymer can quantify the charge distribution among different fragments of the polymer chain. nih.gov These calculations often show that the positive charge is not confined to a single monomer unit but is delocalized over several repeat units along the backbone. The flexible and polar oligo(ethylene glycol)-based side chains can aid in stabilizing these polarons through effective counterion screening, which promotes delocalization. osti.gov

The degree of delocalization is crucial for charge transport. google.com Efficient transport occurs when the charge can move easily along a polymer chain (intrachain transport) and hop between adjacent chains (interchain transport). The ethoxyethoxy side chains, while enhancing solubility, can also influence interchain packing and thus the efficiency of interchain hopping. osti.gov

Charge Transport Mechanism Modeling

Modeling charge transport mechanisms provides a theoretical framework to predict and rationalize the charge carrier mobility of a material, a key figure of merit for electronic device performance.

Marcus Theory for Hole Transfer Rate Estimation

In many organic semiconductors, charge transport is described as a series of "hops" between localized states, which can be adjacent molecules or segments of a polymer chain. The rate of this charge transfer (k_CT) can be estimated using Marcus theory. taylorandfrancis.comnih.govprinceton.edu The semiclassical Marcus equation relates the transfer rate to two key parameters: the electronic coupling (or transfer integral, V) between the states and the reorganization energy (λ). researchgate.net

The reorganization energy (λ) is the energy cost associated with the geometric relaxation of the molecule and its surrounding environment as it transitions from a neutral to a charged state (and vice versa). taylorandfrancis.com It has two components:

Internal Reorganization Energy (λ_i): The energy required to distort the geometry of the molecule upon charge transfer. This can be calculated using DFT by finding the energies of the neutral and charged species in their respective optimized geometries and in the geometry of the other state. taylorandfrancis.com

External Reorganization Energy (λ_o): The energy associated with the re-polarization of the surrounding medium, which is more complex to model.

A smaller total reorganization energy (λ) leads to a faster charge transfer rate and, consequently, higher mobility. rsc.orgtaylorandfrancis.com Theoretical studies on various thiophene-based molecules show that functionalizing the thiophene backbone can significantly influence λ. rsc.org For instance, the introduction of oxygen-containing groups like alkoxy or ether chains can alter molecular planarity and electronic structure, thereby changing the reorganization energy. rsc.org Calculations for related A–D–A type molecules have shown that functionalizing the thiophene rings with an –OCH3 group can be a promising way to improve electron mobility. rsc.org

Prediction of Effective Mass and Charge Carrier Mobility

While the hopping model is often used, if there is strong electronic coupling and order, a band-like transport model may be more appropriate. In this model, charge carriers are delocalized in energy bands, and their mobility (μ) is inversely proportional to their effective mass (m*). ru.nl

The effective mass is a measure of how easily a charge carrier can be accelerated by an electric field and is determined by the curvature of the energy band. ru.nl A highly curved (disperse) band corresponds to a small effective mass and high mobility. The effective mass can be calculated from the band structure obtained through periodic DFT calculations. ru.nl

Theoretical calculations on poly(3-oxyhexyl-thiophene), an alkoxy-substituted polythiophene with similarities to poly(this compound), have combined DFT with Marcus theory to predict hole mobility. nih.gov These studies analyze the crystal packing to determine the most likely hopping pathways and calculate the corresponding electronic couplings and reorganization energies. nih.gov Such calculations predicted a theoretical hole mobility of 0.49 cm² V⁻¹ s⁻¹ for poly(3-oxyhexyl-thiophene), significantly higher than that calculated for its alkyl counterpart, poly(3-hexylthiophene) (0.15 cm² V⁻¹ s⁻¹). nih.gov This highlights the strong influence of the alkoxy side chain on the solid-state packing and charge transport properties. nih.gov These theoretical mobility values represent an upper limit, as they are calculated for ideal, defect-free crystalline structures. researchgate.net

| Polymer | Mobility Type | Value (cm² V⁻¹ s⁻¹) | Method | Source |

|---|---|---|---|---|

| Poly(3-oxyhexyl-thiophene) | Hole Mobility | 0.49 | Theoretical (DFT/Marcus Theory) | nih.gov |

| Poly(3-hexylthiophene) | Hole Mobility | 0.15 | Theoretical (DFT/Marcus Theory) | nih.gov |

| Poly(3-hexylthiophene) | Hole Mobility | 0.10 | Experimental | nih.gov |

Structural and Conformational Analysis

The electronic properties of conjugated polymers like poly(this compound) are intrinsically linked to the planarity of the polymer backbone and the intermolecular π-π stacking. A planar backbone facilitates π-electron delocalization along the chain, which is essential for efficient charge transport. scispace.com Interchain interactions, primarily through π-π stacking, create pathways for charge hopping between polymer chains, further enhancing conductivity. rsc.org

Theoretical models and experimental data for various polythiophene derivatives have established a strong correlation between structural order and electronic properties. For instance, in regioregular poly(3-hexylthiophene) (P3HT), a well-studied analogue, strong interchain π-π interactions lead to a more ordered, crystalline structure, which is associated with higher charge carrier mobility. pnas.org The formation of π-stacked aggregates can be observed through changes in UV-vis absorption spectra, often resulting in a red-shift indicative of a more extended conjugation length. tandfonline.com The distance between stacked thiophene rings is a critical parameter, with shorter distances generally leading to stronger electronic coupling. X-ray diffraction studies on similar poly(3-alkylthiophene)s have revealed face-to-face stacking with interlayer distances around 3.51 Å. acs.org

However, the presence of bulky side chains can sometimes hinder close packing and π-π stacking. In some cases, such as in poly(3-(2,5-dioctylphenyl)thiophene), bulky substituents can prevent π-π interactions altogether, yet the polymer can still exhibit high crystallinity and planar backbones due to other intermolecular forces like side-chain interdigitation. pnas.orgfigshare.com This highlights a complex interplay where both backbone planarity and interchain packing contribute to the material's properties. For poly(this compound), the flexible ethoxyethoxy side chain likely influences the degree of planarity and the efficiency of π-π stacking, which in turn dictates the electronic characteristics of the polymer.

Table 1: Comparison of Structural Properties in Substituted Polythiophenes

| Polymer | Side Chain | Backbone Conformation | π-π Stacking | Interlayer Distance (Å) | Reference |

|---|---|---|---|---|---|

| Poly(3-hexylthiophene) (P3HT) | Hexyl | Planar in crystalline regions | Present, face-to-face | ~3.8 (lamellar), ~3.5 (π-stacking) | pnas.orgacs.org |

| Poly(3-methylthiophene) (P3MeTh) | Methyl | Planar | Present, face-to-face | 3.51 | acs.org |

| Poly(3-(2,5-dioctylphenyl)thiophene) (PDOPT) | 2,5-dioctylphenyl | Planarized | Absent | - | pnas.orgfigshare.com |

The conformation of the ethoxyethoxy side chain in poly(this compound) has a profound effect on the polymer's electronic properties. Side chains are not merely for solubilizing the polymer; they actively influence the morphology and electronic structure. rsc.orgnih.gov The flexible nature of the ethylene (B1197577) glycol-based side chains can lead to various conformational states, which can affect the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels and the bandgap of the material. rsc.org

Computational studies have shown that even minor changes in side-chain design can significantly alter the polymer's morphology and conductivity. rsc.org The oxygen atoms in the ethoxyethoxy side chain can engage in noncovalent interactions, such as intramolecular S···O interactions, which can help to planarize the thiophene backbone. pnas.org This planarization enhances the effective conjugation length along the polymer chain, which is beneficial for charge transport. tandfonline.com

Furthermore, the length and flexibility of oligoether side chains, like the ethoxyethoxy group, play a crucial role. Studies on similar glycolated polythiophenes have demonstrated that shorter side chains can lead to more ordered polymer packing and higher electrical conductivity upon doping. acs.orgliverpool.ac.uk Conversely, longer, more flexible side chains might disrupt long-range order, although they are necessary for solubility and ion interaction in applications like organic electrochemical transistors (OECTs). rsc.orgliverpool.ac.uk The conformation of these side chains can also influence the polymer's ability to hydrate, which is a key factor in the performance of bioelectronic devices. acs.org Theoretical investigations suggest that disorder in the side-chain conformations can contribute to fluctuations in the electronic potential along the polymer backbone, leading to charge carrier localization. scispace.com

Table 2: Influence of Side Chain on Electronic Properties of Polythiophenes

| Polymer System | Side Chain Feature | Impact on Structure | Effect on Electronic Properties | Reference |

|---|---|---|---|---|

| Glycolated Polythiophenes | Ethylene glycol length | Affects polymer ordering and crystallinity | Shorter chains can increase conductivity; balance needed for solubility and ion transport | acs.orgliverpool.ac.uk |

| Polythiophenes with S···O interactions | Oxygen-containing side chains | Promotes backbone planarity | Enhances effective conjugation length | pnas.org |

| Alkyl-substituted Polythiophenes | Side chain disorder | Creates fluctuations in electronic potential | Leads to charge carrier localization | scispace.com |

Interplay of Polymer Chain Planarity and π-π Stacking Interactions

Reaction Mechanism Elucidation

Computational chemistry is an indispensable tool for understanding the complex reaction mechanisms involved in the polymerization of thiophene derivatives.

The polymerization of 3-substituted thiophenes, such as this compound, can proceed through various chemical or electrochemical pathways. A common chemical method involves oxidative polymerization using an agent like ferric chloride (FeCl₃). kpi.ua Computational studies have been employed to elucidate the mechanism of such polymerizations.

Quantum chemical computations have been used to investigate the polymerization of 3-alkylthiophenes with FeCl₃. These studies suggest that the polymerization likely proceeds through a radical mechanism rather than a radical cation mechanism. kpi.ua The rationale is that a radical mechanism would result in a polymer with fewer regio-irregularities (i.e., a higher degree of head-to-tail linkages), which is consistent with experimental observations of high-quality, regioregular poly(3-alkylthiophenes). tandfonline.comkpi.ua The calculations involve determining the electronic structure of the monomer and its radical and radical cation forms to predict the most likely sites for coupling. For instance, in the radical cation of a 3-alkylthiophene, the highest odd electron population is found at the 2-position, making it a probable site for reaction. kpi.ua

Electrochemical polymerization is another common method. The mechanism is generally believed to involve the electrochemical oxidation of the monomer to form radical cation intermediates. dtic.mil These intermediates then couple to form dimers and subsequently oligomers and the final polymer. dtic.mil The presence of oligomers like bithiophene or terthiophene can significantly accelerate the polymerization rate by lowering the required oxidation potential. dtic.mil

A detailed understanding of the polymerization mechanism requires the analysis of intermediate structures and the transition states that connect them. While direct experimental observation of these transient species is challenging, computational methods can provide valuable information about their geometries and energies.

In the context of FeCl₃-catalyzed polymerization, computational models can be used to study the interaction between the thiophene monomer and the catalyst surface. The crystal structure of FeCl₃ is considered to play a crucial role, with the polymerization occurring on the solid-state surface of the oxidant. kpi.ua

For polymerization reactions, such as the Kumada catalyst-transfer polycondensation (KCTP), kinetic studies combined with computational analysis can shed light on the reaction progress. For a similar glycolated polythiophene, it was found that the polymerization rate was significantly faster than for the classic P3HT, highlighting the influence of the side chain on the reaction kinetics. rsc.org The formation of the active Grignard monomer is a critical initial step in this type of polymerization. rsc.org

Computational analysis can also be applied to study the formation of dimeric subunits to understand the conformation of monomers within the polymer backbone. Studies on dimeric subunits of thieno[3,2-b]thiophene (B52689) polymers have shown that head-to-tail linkages lead to only minor distortions between adjacent rings, whereas head-to-head linkages result in a significant decrease in conjugation due to larger torsional angles. researchgate.net This type of analysis is crucial for predicting the properties of the final polymer based on its monomer connectivity.

Structure Performance Relationship Engineering of Poly 3 2 Ethoxyethoxy Thiophene

Influence of Ethoxyethoxy Side Chain Architecture

The ethoxyethoxy side chain, -(CH₂CH₂O)₂CH₂CH₃, appended to the 3-position of the thiophene (B33073) ring, is the primary determinant of many of P3EET's distinguishing characteristics. Its length, flexibility, and polarity are critical design parameters that directly influence both processing and electronic behavior.

The primary role of side chains in conjugated polymers is to impart solubility, enabling solution-based processing techniques essential for fabricating large-area, thin-film devices. The ethoxyethoxy side chain in P3EET accomplishes this effectively, but with distinct characteristics compared to simple alkyl chains.

The presence of oxygen atoms introduces polarity and hydrogen bond acceptor sites, altering the polymer's interaction with solvents. While P3EET maintains good solubility in common chlorinated and aromatic solvents like chloroform, chlorobenzene, and tetrahydrofuran (B95107) (THF), its polarity also allows for dissolution in a broader range of solvents compared to nonpolar P3HT. This enhanced solubility is crucial for achieving uniform, high-quality films.

The length of the oligo(ethylene glycol) side chain is a critical factor. Shorter chains may not provide sufficient steric bulk to prevent aggregation in solution, leading to poor solubility. Conversely, excessively long chains can dilute the concentration of the conjugated backbone in the solid state, potentially hindering intermolecular charge transport. The ethoxyethoxy group represents a balanced design, providing excellent solubility without excessively compromising the electronic properties of the solid-state film.

| Polymer | Side Chain Type | Typical Solvent | Typical Solubility (mg/mL) |

|---|---|---|---|

| Poly(3-(2-ethoxyethoxy)thiophene) | Polar (Ether) | Chloroform | > 20 |

| Poly(3-hexylthiophene) | Nonpolar (Alkyl) | Chloroform | ~ 15-20 |

| Poly(this compound) | Polar (Ether) | Tetrahydrofuran (THF) | ~ 15 |

| Poly(3-hexylthiophene) | Nonpolar (Alkyl) | Tetrahydrofuran (THF) | ~ 5-10 |

The side chains, while essential for solubility, act as insulating sheaths around the conductive polymer backbones. Their design, therefore, presents a critical trade-off between processability and electronic performance. In the solid state, charge transport in polythiophenes occurs primarily through hopping between adjacent, cofacially stacked backbones (π-π stacking).

The bulky and flexible nature of the ethoxyethoxy side chain can increase the lamellar stacking distance between backbones compared to shorter, linear alkyl chains. This increased separation can reduce the electronic coupling between chains, potentially leading to lower charge carrier mobility. However, the design of the side chain offers avenues for modulation. For instance, the polarity of the ether groups can influence the local dielectric environment, which can affect charge carrier screening and dissociation efficiency in optoelectronic devices. Research has shown that while highly regioregular P3EET may exhibit slightly lower field-effect transistor (FET) mobility than an equivalent, highly crystalline P3HT, its unique ionic properties (discussed in section 6.3) open up distinct applications where P3HT is unsuitable.

| Polymer | Regioregularity (%) | Typical Hole Mobility (cm²/Vs) | Primary Transport Mechanism |

|---|---|---|---|

| Poly(3-hexylthiophene) | > 98% | 0.01 - 0.1 | Interchain Hopping (π-stacking) |

| Poly(this compound) | > 98% | 0.005 - 0.05 | Interchain Hopping (π-stacking) |

| Poly(3-hexylthiophene) | ~ 90% | 10⁻⁴ - 10⁻³ | Disordered Hopping |

| Poly(this compound) | ~ 90% | 10⁻⁵ - 10⁻⁴ | Disordered Hopping |

Effects of Side Chain Length and Position on Material Processability and Solubility

Conjugated Backbone Engineering

The electronic properties of P3EET are fundamentally governed by the delocalization of π-electrons along its conjugated thiophene backbone. Engineering this backbone to maximize electronic communication is paramount for high-performance materials.

The effective conjugation length—the distance over which π-electrons are delocalized—is a key parameter that determines the polymer's absorption spectrum and charge transport efficiency. A longer effective conjugation length leads to a red-shifted absorption maximum and a lower bandgap. The primary obstacle to achieving a long conjugation length is torsional disorder, where adjacent thiophene rings twist out of the plane relative to one another.

Synthesis Control: Utilizing polymerization methods like Grignard Metathesis (GRIM) polymerization with specific nickel catalysts that promote a high degree of regioregularity (see 6.2.2). High regioregularity inherently reduces steric clashes and favors a more planar backbone conformation.

Post-synthesis Processing: Techniques such as solvent vapor annealing or thermal annealing of thin films can provide the polymer chains with sufficient mobility to self-organize into more ordered, planar structures, thereby increasing the effective conjugation length in the solid state.

Regioregularity (RR) describes the regiochemical precision of the coupling between monomer units. For 3-substituted thiophenes, three coupling types are possible: Head-to-Tail (HT), Head-to-Head (HH), and Tail-to-Tail (TT). A high percentage of HT couplings (>95%) is essential for high performance.

HH couplings introduce significant steric repulsion between adjacent side chains, forcing a severe twist in the polymer backbone. This twist electronically decouples the thiophene units, breaks conjugation, and inhibits the polymer's ability to self-assemble.

In contrast, highly regioregular, HT-coupled P3EET can readily adopt a planar conformation, allowing for efficient π-π stacking. This self-assembly leads to the formation of semicrystalline nanostructures, typically lamellar fibrils, embedded within an amorphous matrix. This morphology is critical for efficient charge transport, as the crystalline domains provide high-mobility pathways for charge carriers. Consequently, a high RR directly correlates with higher crystallinity, improved charge carrier mobility, and enhanced performance in devices like organic field-effect transistors (OFETs) and organic electrochemical transistors (OECTs).

| Polymer System | Regioregularity (% HT) | Typical Crystallinity | Impact on Mobility |

|---|---|---|---|

| P3EET | < 90% | Low / Amorphous | Very Low (< 10⁻⁴ cm²/Vs) |

| P3EET | 92 - 95% | Moderate | Moderate (10⁻⁴ - 10⁻³ cm²/Vs) |

| P3EET | > 98% | High (Semicrystalline) | Optimal (> 10⁻³ cm²/Vs) |

Strategies for Enhancing Backbone Planarization and Conjugation Length

Doping Strategies and their Functional Implications

Doping is the process of intentionally introducing charge carriers into the conjugated polymer backbone, transforming it from a semiconductor into a conductor. For P3EET, the unique side chain enables distinct doping mechanisms with profound functional implications.

Chemical (Oxidative) Doping: P3EET can be doped by exposure to chemical oxidants, such as 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (B1363110) (F4TCNQ). The oxidant removes an electron from the polymer backbone, creating a mobile positive charge carrier (a polaron). This process significantly increases the material's electrical conductivity. This is a form of electronic doping, where only electrons are exchanged.

Electrochemical Doping: This method is where P3EET's ethoxyethoxy side chain provides a decisive advantage over alkylated polythiophenes. Electrochemical doping occurs in an electrolyte solution when a voltage is applied. The process involves both electron and ion transport. As electrons are removed from the backbone at the electrode interface (oxidation), cations from the electrolyte (e.g., Li⁺, Na⁺) must permeate the polymer film to balance the charge. The polar ether oxygens in the P3EET side chains actively coordinate with and facilitate the transport of these cations into the bulk of the polymer. This property, known as mixed ionic-electronic conductivity, allows the entire volume of the film to be doped efficiently and reversibly. In contrast, the hydrophobic alkyl side chains of P3HT largely repel ions, restricting electrochemical doping to the film's surface.

This superior ionic conductivity makes P3EET a premier material for OECTs, where the channel conductivity is modulated by ion injection from a liquid gate, as well as for applications in bioelectronics, sensors, and energy storage.

| Material State | Doping Method | Typical Conductivity (S/cm) | Key Feature |

|---|---|---|---|

| P3EET (Pristine) | Undoped | 10⁻⁸ - 10⁻⁶ | Semiconducting |

| P3EET (Doped) | Chemical (e.g., F4TCNQ vapor) | 0.1 - 10 | High electronic conductivity |

| P3EET (Doped) | Electrochemical (in electrolyte) | 1 - 100+ | High mixed ionic-electronic conductivity |

| P3HT (Doped) | Electrochemical (in electrolyte) | < 0.1 | Poor ion penetration limits volumetric doping |

Intrinsic and Extrinsic Doping of Poly(this compound)

The electrical conductivity of conjugated polymers, including poly(this compound) (P3EET), is fundamentally dependent on the number and mobility of charge carriers. Doping is the intentional introduction of impurities or the creation of charge carriers to enhance this conductivity. This process can be categorized as either extrinsic or intrinsic.

Extrinsic Doping

Extrinsic doping involves introducing an external chemical species (a dopant) to create charge carriers within the polymer. For p-type doping, which is common for polythiophenes, an oxidizing agent is used to remove electrons from the polymer backbone, creating positive charge carriers known as holes. The conductivity of the polymer is thus significantly increased.

The flexible and polar oligo(ethylene glycol) side chains of P3EET play a significant role in the doping process. These side chains can interact with dopant molecules, influencing their solubility, distribution, and stability within the polymer matrix. For instance, studies on similar polythiophenes with polar side chains, such as poly(thiophene-3-[2-(2-methoxy-ethoxy)ethoxy]-2,5-diyl) (S-P3MEET), have shown that the polar side chains can lead to strong interactions with dopants like 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (F4TCNQ) gatech.eduacs.org. This strong interaction can enhance dopant retention within the polymer film even at elevated temperatures gatech.edu.